molecular formula C10H10N4O2 B6145327 ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate CAS No. 88010-91-7

ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate

Cat. No. B6145327
CAS RN: 88010-91-7
M. Wt: 218.2
InChI Key:
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Description

Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate, otherwise known as ETB, is an organic compound with the molecular formula C9H8N4O2. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C. ETB is a versatile compound that has a wide range of applications in scientific research, from organic synthesis to drug development.

Mechanism of Action

The mechanism of action of ETB is not completely understood, but it is believed to be related to its ability to bind to metal ions. It is thought that ETB binds to metal ions through its nitrogen atoms, forming a coordination complex. This coordination complex is then able to interact with other molecules, such as proteins, and affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETB are not well understood. However, some studies have suggested that ETB may have anti-inflammatory and anti-cancer properties. In addition, ETB has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential as an antibacterial agent.

Advantages and Limitations for Lab Experiments

The main advantages of using ETB in laboratory experiments are its low cost and ease of synthesis. Additionally, ETB is a versatile compound that can be used in a variety of applications. However, there are some limitations to using ETB, such as its instability in air and its tendency to form coordination complexes with metal ions.

Future Directions

There are several potential future directions for ETB research. One potential direction is to further explore its anti-inflammatory and anti-cancer properties. Additionally, ETB could be used to develop new materials, such as carbon nanotubes and graphene. Additionally, ETB could be used to develop new drugs and pharmaceuticals. Finally, ETB could be used to develop new methods of synthesis and new catalysts for chemical reactions.

Synthesis Methods

ETB can be synthesized in a few different ways, including the reaction of ethylbenzene with sodium azide, the reaction of ethylbenzene with sodium nitrite, and the reaction of ethylbenzene with hydrazine. The most efficient and cost-effective method is the reaction of ethylbenzene with sodium azide, which yields a high yield of the desired product. The reaction is carried out in an inert atmosphere at a temperature of 0-5°C, and the reaction time is typically around 2 hours.

Scientific Research Applications

ETB has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye for biological research. It is also used as a ligand for metal complexes, as a stabilizer for polymers, and as a reactant in the synthesis of pharmaceuticals. In addition, ETB has been used in the development of new materials, such as carbon nanotubes and graphene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate involves the reaction of 4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid with ethyl chloroformate in the presence of a base to form the desired product.", "Starting Materials": [ "4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid", "Ethyl chloroformate", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "To a solution of 4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid in a suitable solvent, add the base and stir for a few minutes.", "Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature below 10°C.", "Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete conversion of the starting material.", "Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain the desired product, ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate." ] }

CAS RN

88010-91-7

Product Name

ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate

Molecular Formula

C10H10N4O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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